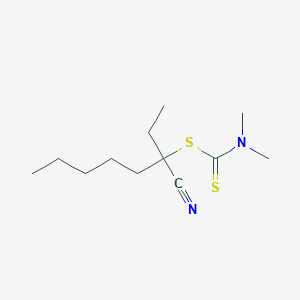
3-Cyanooctan-3-yl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanooctan-3-yl dimethylcarbamodithioate is an organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The molecular structure of this compound includes a cyano group, an octyl chain, and a dimethylcarbamodithioate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanooctan-3-yl dimethylcarbamodithioate typically involves the reaction of octyl bromide with sodium dimethyldithiocarbamate in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
C8H17Br+NaS2CN(CH3)2→C8H17S2CN(CH3)2+NaBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyanooctan-3-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dithiocarbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted dithiocarbamates or amines.
Scientific Research Applications
3-Cyanooctan-3-yl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dithiocarbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized as a stabilizer in polymer production and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 3-Cyanooctan-3-yl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can chelate metal ions, inhibiting the activity of metalloproteases. This chelation disrupts the enzyme’s active site, preventing it from catalyzing its substrate. Additionally, the compound’s dithiocarbamate moiety can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.
Comparison with Similar Compounds
Similar Compounds
Sodium dimethyldithiocarbamate: A simpler dithiocarbamate with similar chelating properties.
3-Methyl-1H-indol-1-yl dimethylcarbamodithioate: Another dithiocarbamate with potential therapeutic applications.
Disulfiram: A well-known dithiocarbamate used in the treatment of alcohol dependence and studied for its anticancer properties.
Uniqueness
3-Cyanooctan-3-yl dimethylcarbamodithioate is unique due to its specific combination of a cyano group and a long octyl chain, which imparts distinct chemical properties and biological activities. Its ability to chelate metal ions and interact with thiol groups makes it a versatile compound in various applications.
Properties
CAS No. |
61540-48-5 |
|---|---|
Molecular Formula |
C12H22N2S2 |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
3-cyanooctan-3-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-5-7-8-9-12(6-2,10-13)16-11(15)14(3)4/h5-9H2,1-4H3 |
InChI Key |
LEBZNZIGWIUJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)(C#N)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


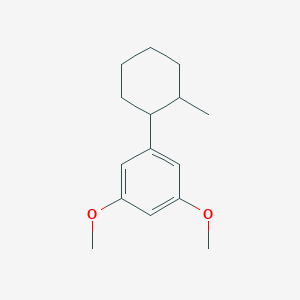
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
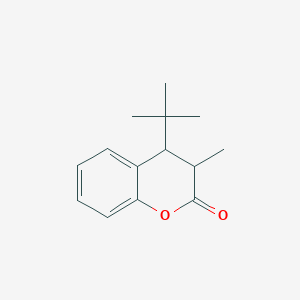
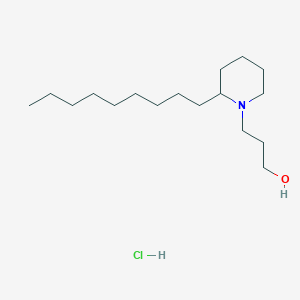

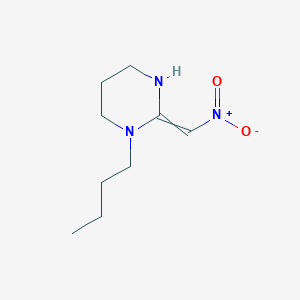

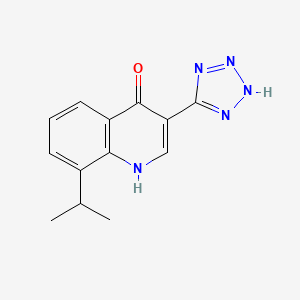
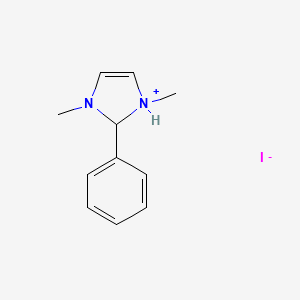
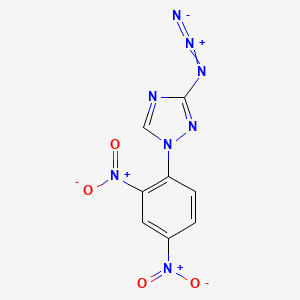
![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)

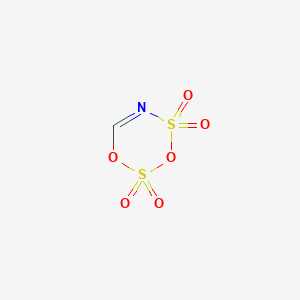
![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
